

Off-target effects of Z944 at high concentrations

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Compound of Interest		
Compound Name:	Z944	
Cat. No.:	B611919	Get Quote

Technical Support Center: Z944

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of **Z944**, particularly at high concentrations. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cells are showing unexpected phenotypes at high concentrations of **Z944**. How can I determine if this is an off-target effect?

A1: Distinguishing on-target from off-target effects is crucial. Here's a systematic approach:

- Confirm On-Target Engagement: First, verify that Z944 is engaging its intended targets (T-type calcium channels) in your experimental system at the concentrations used. An electrophysiology setup, such as patch-clamp, can directly measure the inhibition of T-type calcium currents.
- Dose-Response Analysis: Perform a dose-response curve for the observed phenotype. If the
 phenotype only manifests at concentrations significantly higher than the IC50 for T-type
 channel inhibition, it is more likely to be an off-target effect.
- Use a Structurally Unrelated T-type Calcium Channel Blocker: Compare the effects of Z944
 with another well-characterized, selective T-type calcium channel blocker that has a different

Troubleshooting & Optimization





chemical structure. If both compounds produce the same phenotype at concentrations that achieve similar levels of T-type channel inhibition, the effect is more likely to be on-target.

- Rescue Experiment: If feasible, perform a "rescue" experiment. For instance, if you can
 express a Z944-resistant mutant of the T-type calcium channel in your cells, this should
 reverse the on-target effects. If the unexpected phenotype persists, it is likely an off-target
 effect.
- Comprehensive Off-Target Profiling: To identify potential off-target interactions directly, consider screening Z944 against a broad panel of receptors and kinases.

Q2: I'm observing sedation and reduced motor activity in my animal models at high doses of **Z944**. Is this a known effect?

A2: Yes, dose-dependent adverse effects have been reported. In rats, a high dose of 100 mg/kg resulted in sedation and reduced movement.[1][2] In contrast, doses between 1-10 mg/kg did not produce noticeable sedation or motor deficits.[3] If your experimental goals require high concentrations of **Z944**, consider the following:

- Dose Optimization: Carefully titrate the Z944 concentration to find the lowest effective dose that minimizes sedative effects.
- Control Groups: Ensure your study includes appropriate vehicle controls to accurately attribute the observed effects to Z944.
- Behavioral Assays: Quantify the sedative effects using standardized behavioral assays (e.g., open field test, rotarod test) to account for their potential influence on your experimental outcomes.

Q3: Can **Z944** affect cognitive function at high concentrations?

A3: There is some evidence to suggest that high doses of **Z944** may impact cognitive function. One study in rats found that a high dose of 10.0 mg/kg resulted in subtle impairments in a paired associates learning task.[4] If your research involves cognitive assessments, it is important to be aware of this potential confounding effect.

Quantitative Data: Z944 Selectivity Profile



The following table summarizes the inhibitory concentrations (IC50) of **Z944** against its primary targets and a selection of other ion channels, demonstrating its high selectivity.

Target	IC50 (μM)	Notes
Primary Targets		
Human Cav3.1	0.050 - 0.160	T-type calcium channel
Human Cav3.2	0.050 - 0.160	T-type calcium channel
Human Cav3.3	0.050 - 0.160	T-type calcium channel
Potential Off-Targets		
Human hERG (Kv11.1)	7.8	Over 48-fold less potent than on primary targets
N-type Cav2.2	11	Over 68-fold less potent than on primary targets
Rat L-type Cav1.2	32	Over 200-fold less potent than on primary targets
Human Nav1.5	100	Over 625-fold less potent than on primary targets

Data sourced from Cayman Chemical product information.[5]

Key Experimental Protocols

Protocol 1: In Vitro Kinase Selectivity Profiling

This protocol provides a general method for assessing the selectivity of a compound like **Z944** against a broad panel of purified kinases.

Objective: To identify potential off-target kinase interactions.

Methodology:

• Compound Preparation: Prepare serial dilutions of **Z944**.



- Kinase Panel Selection: Choose a commercial kinase profiling service or an in-house panel that covers a significant portion of the human kinome.[6][7]
- Assay Performance: a. In a multi-well plate, combine each kinase with its specific substrate and ATP.[6] b. Add the diluted **Z944** to the appropriate wells. Include a no-inhibitor control (vehicle) and a no-kinase control (background).[6] c. Initiate the kinase reaction and incubate at the optimal temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).[8] d. Stop the reaction and measure kinase activity. A common method is to quantify ADP production, which is proportional to kinase activity, using an assay like ADP-Glo™.[8]
- Data Analysis: a. Calculate the percentage of inhibition for each **Z944** concentration relative to the no-inhibitor control. b. Plot the percent inhibition against the logarithm of the **Z944** concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.[6]

Interpretation: Compare the IC50 values for any identified off-target kinases to those of the primary targets (T-type calcium channels). A significantly lower IC50 for the primary targets indicates selectivity.[6]

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To verify the binding of **Z944** to its intended target (or potential off-targets) in a cellular environment.

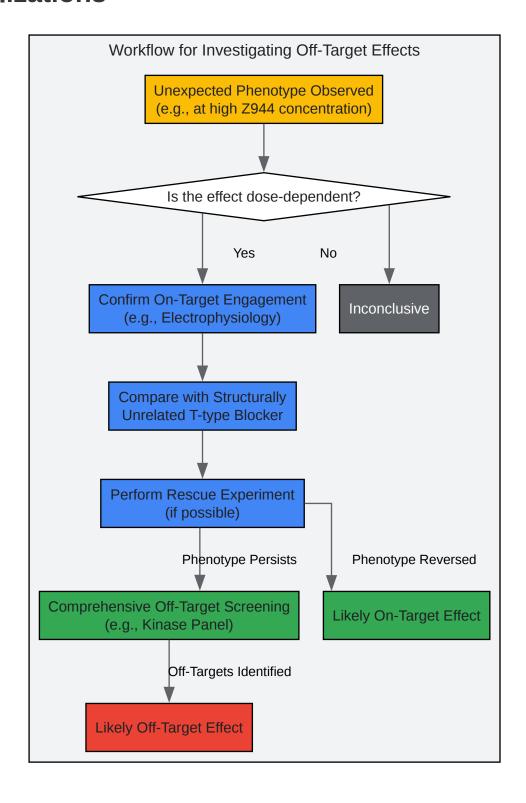
Methodology:

- Cell Treatment: Treat intact cells with Z944 at the desired concentration. A vehicle-treated sample serves as the control.
- Heating: Heat the cell lysates at various temperatures.
- Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
- Protein Quantification: Analyze the amount of the target protein in the soluble fraction using methods like Western blotting or mass spectrometry.



Data Analysis: Plot the amount of soluble protein against the temperature to generate a
melting curve. A shift in the melting curve to a higher temperature in the Z944-treated
samples indicates target engagement.

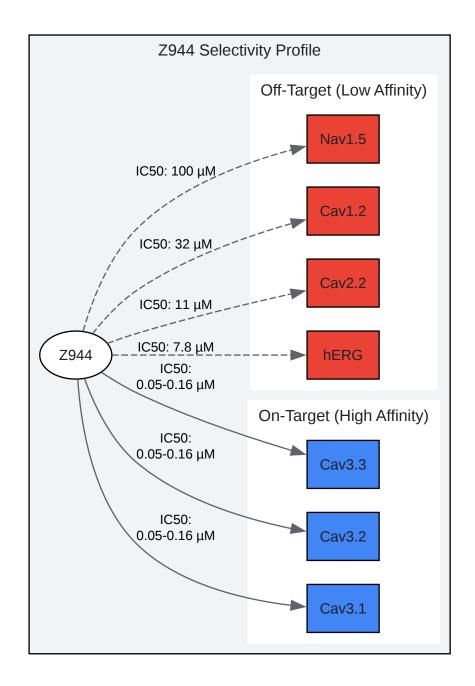
Visualizations





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Caption: Troubleshooting workflow for **Z944** off-target effects.



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Caption: **Z944** on-target vs. off-target selectivity.



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